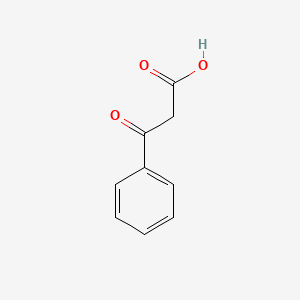

3-Oxo-3-phenylpropanoic acid

Description

Properties

IUPAC Name |

3-oxo-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUIDZOMTRMIOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210316 | |

| Record name | 3-Keto-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-20-0 | |

| Record name | Benzoylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Keto-3-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Keto-3-phenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C0Z4E3K13K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of 3-Oxo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a β-keto acid with significant applications as a synthetic intermediate in organic chemistry. Its structural features make it a versatile building block for the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, reactivity, and biological activities.

Chemical and Physical Properties

This compound is a solid compound at room temperature. While some physical properties like boiling point and density are not consistently reported in the literature, its melting point and acidity have been documented.

| Property | Value | Reference |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| CAS Number | 614-20-0 | [2][3] |

| Appearance | Solid | |

| Melting Point | 98-100 °C (decomposes) | |

| pKa | 3.56 | [1] |

| Solubility | Soluble in alcohol, ether, and benzene |

Note: Some sources report a significantly higher melting point (303–305 °C), which is likely due to decomposition or refers to a different chemical entity. The lower range is more consistent with a β-keto acid that readily decarboxylates upon heating.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are complicated by the presence of keto-enol tautomerism. The compound exists as an equilibrium mixture of the keto and enol forms, with the enol form often being significant.

¹H NMR (Proton NMR):

-

Aromatic Protons (C₆H₅): Multiplet typically observed in the range of δ 7.2-8.0 ppm.

-

Methylene Protons (-CH₂-): In the keto form, a singlet is expected around δ 4.0 ppm.

-

Vinyl Proton (=CH-): In the enol form, a singlet is expected around δ 6.0 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (> δ 10 ppm), which may exchange with D₂O.

-

Enolic Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR):

-

Carbonyl Carbon (C=O, ketone): ~192 ppm

-

Carboxylic Acid Carbon (C=O, acid): ~172 ppm

-

Aromatic Carbons: 128-137 ppm

-

Methylene Carbon (-CH₂-): ~45 ppm

-

Enolic Carbons (=C-OH and =CH-): Chemical shifts will vary depending on the specific enol tautomer.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The presence of both tautomers will result in two sets of peaks for the non-aromatic portion of the molecule. A publicly available computed ¹³C NMR spectrum can be found on SpectraBase.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3030 | C-H stretch | Aromatic |

| ~1760 | C=O stretch | Carboxylic acid |

| ~1685 | C=O stretch | Ketone (conjugated) |

| 1600-1450 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 164. A prominent fragmentation pattern is the loss of CO₂ (44 Da) due to decarboxylation, leading to a fragment at m/z = 120, which corresponds to acetophenone (B1666503). Another significant fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z = 105.

Synthesis and Reactivity

Synthesis: Claisen Condensation

A common and documented method for the synthesis of this compound is the Claisen condensation of a benzoyl derivative with a malonic acid ester, followed by hydrolysis and decarboxylation.[1][2]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative):

-

Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide. Cool the solution in an ice bath.

-

Addition of Malonate: Slowly add diethyl malonate to the stirred sodium ethoxide solution, maintaining the temperature below 10 °C.

-

Acylation: To the resulting enolate solution, add benzoyl chloride dropwise, ensuring the temperature remains controlled.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with dilute acid. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl benzoylmalonate.

-

Hydrolysis and Decarboxylation: Reflux the crude ester with an aqueous acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) followed by acidification. The β-keto acid product will decarboxylate upon heating.

-

Purification: The final product, this compound, can be purified by recrystallization.

Key Reactivity

-

Keto-Enol Tautomerism: As a β-keto acid, it exists in a dynamic equilibrium between its keto and enol forms. This equilibrium is a key determinant of its reactivity.

Caption: Keto-enol tautomerism of this compound.

-

Decarboxylation: Upon heating, this compound readily undergoes decarboxylation to form acetophenone and carbon dioxide.[1]

Caption: Decarboxylation of this compound.

-

Halogenation: The α-carbon is susceptible to halogenation. For instance, it reacts with N-bromosuccinimide (NBS) to yield the α-bromo derivative.[1]

Biological Activity

This compound has demonstrated notable biological activities, making it a compound of interest for drug development.

Antibacterial Activity

Studies have shown that this compound possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus.[1] The proposed mechanism involves the disruption of the bacterial cell wall synthesis by binding to fatty acid components, which leads to increased membrane permeability and ultimately cell death.[1]

Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC):

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Caption: Workflow for MIC determination by broth microdilution.

Anticancer Activity

Emerging research indicates that this compound may exhibit anticancer properties. It has been shown to induce apoptosis in breast cancer cell lines, such as MCF-7, through the activation of caspase pathways.[1]

Proposed Apoptotic Signaling Pathway in MCF-7 Cells:

While the precise molecular targets are still under investigation, a plausible signaling cascade involves the activation of initiator and executioner caspases.

Caption: Postulated caspase-mediated apoptotic pathway in MCF-7 cells.

Quantitative Anticancer Data:

Currently, specific IC₅₀ values for this compound against MCF-7 cells are not widely published in readily accessible literature. Further research is required to quantify its cytotoxic and antiproliferative effects.

Safety and Handling

This compound should be handled with care in a laboratory setting. It may cause skin and eye irritation and can be harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to store the compound in a tightly sealed container in a dry and well-ventilated area, with some suppliers suggesting refrigeration (2-8°C).[1]

Conclusion

This compound is a valuable chemical entity with established utility in organic synthesis and promising biological activities. Its reactivity, characterized by keto-enol tautomerism and facile decarboxylation, provides avenues for the creation of more complex molecules. The demonstrated antibacterial and potential anticancer properties warrant further investigation to elucidate the precise mechanisms of action and to explore its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals working with or interested in the applications of this compound.

References

An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid (CAS Number 614-20-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxo-3-phenylpropanoic acid, also known as Benzoylacetic acid (CAS 614-20-0), is a β-keto acid with significant potential in various scientific domains. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its antibacterial and anticancer properties. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a discussion of its known mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1] It is characterized by the presence of a phenyl group, a ketone, and a carboxylic acid functional group.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 614-20-0 | [1][2] |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzoylacetic acid, 3-Keto-3-phenylpropionic acid | [2] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 98-100 °C (decomposes) | |

| Boiling Point | 349.1 °C at 760 mmHg | |

| Density | 1.242 g/cm³ | |

| SMILES | O=C(CC(=O)O)c1ccccc1 | |

| InChI | InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) | [1] |

Synthesis

The most documented method for the synthesis of this compound is through the Claisen condensation of an appropriate benzoyl derivative with a malonic acid ester, followed by hydrolysis and decarboxylation.[1]

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from the synthesis of a closely related precursor, ethyl benzoylacetate, followed by hydrolysis.

Part A: Synthesis of Ethyl Benzoylacetate

-

Reaction Setup: In a suitable reaction vessel, combine ethyl acetate (B1210297) and ethyl benzoate (B1203000).

-

Base Addition: Slowly add a strong base, such as sodium ethoxide, to the mixture while stirring and maintaining a controlled temperature. The base facilitates the deprotonation of the α-carbon of ethyl acetate, forming an enolate.

-

Condensation: The enolate attacks the carbonyl carbon of ethyl benzoate in a nucleophilic acyl substitution reaction.

-

Work-up: After the reaction is complete, the mixture is neutralized with a weak acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield crude ethyl benzoylacetate.

-

Purification: The crude product can be purified by vacuum distillation.

Part B: Hydrolysis to this compound

-

Hydrolysis: The purified ethyl benzoylacetate is subjected to hydrolysis using an aqueous acidic or basic solution. For acidic hydrolysis, a dilute mineral acid like hydrochloric acid can be used, while for basic hydrolysis, a solution of a strong base like sodium hydroxide (B78521) is employed, followed by acidification.

-

Isolation: The resulting this compound is then extracted from the aqueous solution using a suitable organic solvent.

-

Purification: The product can be further purified by recrystallization.

Biological Activities and Experimental Protocols

This compound has demonstrated notable biological activities, particularly as an antibacterial and a potential anticancer agent.

Antibacterial Activity

The compound exhibits significant antibacterial properties, especially against Gram-positive bacteria such as Staphylococcus aureus.[1] Its mechanism of action is believed to involve the disruption of the bacterial cell wall synthesis and an increase in membrane permeability by binding to the fatty acid components of the cell wall.[1]

-

Inoculum Preparation: Prepare a standardized inoculum of Staphylococcus aureus (e.g., ATCC 25923) equivalent to a 0.5 McFarland standard.

-

Plate Preparation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Disk Application: Impregnate sterile paper disks with known concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). Place the disks onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zones of inhibition around the disks. The size of the zone corresponds to the susceptibility of the bacteria to the compound.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Studies have shown that it can induce apoptosis in breast cancer cell lines, such as MCF-7, through the activation of caspase pathways.[1]

-

Cell Culture: Culture MCF-7 cells in a suitable medium until they reach the desired confluence.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control group.

-

Cell Staining: Harvest the cells and wash them with a binding buffer. Resuspend the cells in a solution containing Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

-

Cell Lysis: Treat MCF-7 cells with this compound as described above. Lyse the cells to release intracellular contents.

-

Assay Reaction: Add the cell lysate to a reaction mixture containing a colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3).

-

Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.

-

Measurement: Measure the absorbance of the resulting colored product using a spectrophotometer at the appropriate wavelength.

-

Data Analysis: The increase in absorbance is proportional to the caspase activity in the cell lysate.

Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its ability to induce apoptosis through caspase activation in cancer cells suggests an interaction with the intrinsic or extrinsic apoptotic pathways. The activation of effector caspases, such as caspase-3, is a central event in these pathways. It is plausible that the compound may initiate apoptosis by causing cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent formation of the apoptosome, which in turn activates the caspase cascade.

Further research is required to elucidate the specific molecular targets and the upstream signaling events that are triggered by this compound. Studies investigating its effects on key cancer-related signaling pathways such as the PI3K-Akt, MAPK, and NF-κB pathways could provide valuable insights into its mechanism of action.

References

An In-depth Technical Guide to the Chemical Structure of Benzoylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoylacetic acid, systematically named 3-oxo-3-phenylpropanoic acid, is an organic compound of significant interest in synthetic and medicinal chemistry.[1] As a β-keto acid, its structure is characterized by a carboxylic acid group positioned beta to a ketone. This arrangement imparts unique chemical properties, including a propensity for decarboxylation and the existence of a dynamic keto-enol tautomerism, which governs its reactivity.[2][3] This guide provides a comprehensive overview of the chemical structure of benzoylacetic acid, its physicochemical properties, synthesis, and the critical concept of its tautomeric equilibrium.

Core Chemical and Physical Properties

Benzoylacetic acid is a white to off-white crystalline solid.[4] Its structural identifiers and key physicochemical properties are summarized below for clear reference and comparison.

Table 1: Chemical Identifiers for Benzoylacetic Acid

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Common Name | Benzoylacetic acid[1][4] |

| CAS Number | 614-20-0[1][4][5] |

| Molecular Formula | C₉H₈O₃[1][4][6][7][8] |

| Molecular Weight | 164.16 g/mol [1][6] |

| SMILES | C1=CC=C(C=C1)C(=O)CC(=O)O[1] |

| InChI | InChI=1S/C9H8O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)[1][6][8] |

| InChIKey | HXUIDZOMTRMIOE-UHFFFAOYSA-N[1][4][6] |

Table 2: Physicochemical Properties of Benzoylacetic Acid

| Property | Value |

| Appearance | White to off-white crystalline solid[4] |

| Melting Point | 98-100 °C[5] (Note: values as high as 103-104 °C with decomposition are also reported[5]) |

| Boiling Point | 349.1 ± 25.0 °C (Predicted)[8] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted)[5][8] |

| Solubility | Moderately soluble in polar solvents like water, ethanol (B145695), and ether[4] |

Key Structural Feature: Keto-Enol Tautomerism

A defining characteristic of benzoylacetic acid, like other β-dicarbonyl compounds, is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[2][9] This equilibrium involves the migration of a proton and the shifting of a double bond.[2] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation with the phenyl ring, making it a significant contributor to the overall structure and reactivity of the molecule.[2] The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[2]

Synthesis of Benzoylacetic Acid

Benzoylacetic acid is typically prepared via a two-step process. The first step is a Claisen condensation to form an ester of benzoylacetic acid, commonly ethyl benzoylacetate.[10][11] This is followed by the hydrolysis of the resulting β-keto ester to yield the desired benzoylacetic acid.[10] The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base.[11][12]

Experimental Protocols

The following protocols are based on established procedures for the synthesis of β-keto esters and their subsequent hydrolysis.[10]

Protocol 1: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

-

Objective: To synthesize ethyl benzoylacetate from ethyl acetate and ethyl benzoate.

-

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate

-

Ethyl benzoate

-

Toluene (dry)

-

Acetic acid

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Add a mixture of ethyl acetate and ethyl benzoate dropwise to the sodium ethoxide solution at a controlled temperature (typically 0-10 °C).

-

After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring the mixture into a solution of acetic acid and ice.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and saturated sodium chloride solution, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude ethyl benzoylacetate is purified by vacuum distillation.

-

Protocol 2: Hydrolysis of Ethyl Benzoylacetate to Benzoylacetic Acid

-

Objective: To hydrolyze ethyl benzoylacetate to form benzoylacetic acid.

-

Materials:

-

Ethyl benzoylacetate

-

Sulfuric acid (dilute) or sodium hydroxide (B78521) solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Hydrochloric acid (concentrated)

-

Anhydrous sodium sulfate

-

-

Procedure (Acid-Catalyzed):

-

Reflux a mixture of ethyl benzoylacetate and dilute sulfuric acid. The progress of the hydrolysis can be monitored by observing the dissolution of the ester.

-

After the reaction is complete, cool the solution to room temperature.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude benzoylacetic acid.

-

-

Procedure (Base-Catalyzed Saponification followed by Acidification):

-

Stir a mixture of ethyl benzoylacetate and an aqueous solution of sodium hydroxide at room temperature until the ester has completely dissolved.

-

Wash the solution with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the precipitation of benzoylacetic acid is complete.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be further purified by recrystallization.

-

Note: Benzoylacetic acid is susceptible to decarboxylation upon heating, especially in the presence of acid or base. Therefore, purification steps should be conducted at low temperatures where possible.

References

- 1. Benzoylacetic acid | C9H8O3 | CID 97045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 614-20-0: Benzoylacetic acid | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Benzoyl Acetic Acid | 614-20-0 [chemnet.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Claisen condensation - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

A Comprehensive Technical Guide to 3-Oxo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Oxo-3-phenylpropanoic acid, also known as Benzoylacetic acid. It covers its fundamental chemical properties, detailed synthesis protocols, and its emerging applications in scientific research and drug development. The information is presented to support advanced research and development activities.

Core Chemical and Physical Properties

This compound is a β-keto acid with significant applications as a synthetic intermediate in organic chemistry.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | [1][2][3][4] |

| Molecular Formula | C₉H₈O₃ | [1][2][4] |

| CAS Number | 614-20-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoylacetic acid, 3-Keto-3-phenylpropionic acid | [1][2] |

| Density | 1.242 g/cm³ | |

| Melting Point | 98-100 °C | |

| Boiling Point | 349.1 °C at 760 mmHg | |

| Flash Point | 179.1 °C |

Experimental Protocols: Synthesis

The most well-documented method for synthesizing this compound is through the Claisen condensation of benzoyl chloride and a malonic acid ester, followed by hydrolysis and decarboxylation.[1]

Protocol: Synthesis via Claisen Condensation

This protocol is divided into two primary stages:

Stage 1: Condensation

-

Reactants: Benzoyl chloride and diethyl malonate are used as the primary reactants.

-

Base: Magnesium ethoxide serves as the base to facilitate the condensation reaction.

-

Procedure: Benzoyl chloride is reacted with diethyl malonate in the presence of magnesium ethoxide.

-

Intermediate Product: This reaction forms diethyl benzoylmalonate.[1]

Stage 2: Hydrolysis and Decarboxylation

-

Hydrolysis (Saponification): The diethyl benzoylmalonate intermediate is subjected to saponification, typically using a strong base like sodium hydroxide, to hydrolyze the ester groups.

-

Acidification and Decarboxylation: The resulting dicarboxylate is then treated with an acid (acid-catalyzed decarboxylation). This step removes one of the carboxyl groups as carbon dioxide.[1]

-

Final Product: The process yields the final product, this compound.[1]

Visualized Experimental Workflow and Biological Activity

Diagram 1: Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound using the Claisen condensation method.

Diagram 2: Proposed Antibacterial Mechanism

Studies have shown that this compound possesses antibacterial properties, particularly against Gram-positive bacteria.[1] The proposed mechanism of action involves the disruption of the bacterial cell wall.[1]

Applications in Research and Drug Development

This compound is a compound of growing interest in the pharmaceutical and life sciences sectors due to its biological activities.

-

Antibacterial Agent: The compound has demonstrated significant antibacterial effects, primarily against Gram-positive bacteria. Its mechanism is believed to involve the inhibition of bacterial cell wall synthesis by binding to fatty acid components, which disrupts membrane integrity and leads to cell death.[1]

-

Anticancer Research: Preliminary studies suggest that this compound may have anticancer properties. Research has indicated its potential to induce apoptosis in certain cancer cell lines.[1]

-

Synthetic Intermediate: Beyond its direct biological activities, it serves as a crucial building block in the synthesis of more complex molecules, including various pharmaceutical intermediates. A derivative, 3-phenylpropionic acid, is used in the synthesis of compounds with potential anti-inflammatory or analgesic properties.[5]

References

An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Oxo-3-phenylpropanoic acid, also known by its common name, Benzoylacetic acid. It details its chemical and physical properties, synthesis, and significant biological activities, with a focus on its applications in research and drug development.

Chemical and Physical Properties

This compound is a β-keto acid that serves as a valuable synthetic intermediate in organic chemistry.[1] Its identity and core physical characteristics are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzoylacetic Acid, 3-Keto-3-phenylpropionic acid | [1][2] |

| CAS Number | 614-20-0 | [1][3] |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2][3] |

| Melting Point | 98-100 °C | [4] |

| Boiling Point | 349.1 °C at 760 mmHg | [4] |

| Density | 1.242 g/cm³ | [4] |

| InChI Key | HXUIDZOMTRMIOE-UHFFFAOYSA-N | |

| SMILES | C1=CC=C(C=C1)C(=O)CC(=O)O | [2] |

Synthesis and Reactions

The most well-documented method for synthesizing this compound is through a Claisen condensation reaction.

This protocol describes the synthesis of this compound from benzoyl chloride and a malonic acid ester, a method detailed in patent literature.[1]

Objective: To synthesize this compound.

Materials:

-

Benzoyl chloride

-

Diethyl malonate

-

Magnesium ethoxide

-

Appropriate solvent (e.g., anhydrous ethanol, diethyl ether)

-

Hydrochloric acid (for hydrolysis and acidification)

Procedure:

-

Condensation: In a reaction vessel maintained at a temperature between -20°C and room temperature, benzoyl chloride is reacted with diethyl malonate in the presence of magnesium ethoxide.[1] This exothermic reaction forms the intermediate, diethyl benzoylmalonate.[1] The reaction is typically allowed to proceed for 10–20 hours to ensure completion.[1]

-

Hydrolysis & Decarboxylation: The resulting diethyl benzoylmalonate is then subjected to hydrolysis, followed by decarboxylation. This is typically achieved by heating the intermediate with an acid, such as hydrochloric acid. This two-step process cleaves the ester groups and removes one of the carboxyl groups as carbon dioxide, yielding the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent to obtain high-purity this compound.

References

Spectroscopic Profile of Benzoylacetic Acid: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzoylacetic acid. Due to the inherent instability of benzoylacetic acid, which readily undergoes decarboxylation, this document focuses on the spectroscopic characteristics of its stable and commercially available derivative, ethyl benzoylacetate. The data presented for the ethyl ester serves as a crucial reference point for researchers working with or synthesizing benzoylacetic acid and its analogues.

Introduction to Benzoylacetic Acid and its Spectroscopic Analysis

Benzoylacetic acid is a beta-keto acid of significant interest in organic synthesis. However, its utility is often hampered by its propensity to decarboxylate, losing carbon dioxide to form acetophenone[1]. This instability makes the isolation and direct spectroscopic characterization of pure benzoylacetic acid challenging. Consequently, its ethyl ester, ethyl benzoylacetate, a stable liquid, is widely used as a surrogate in synthetic and analytical studies. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable for the structural elucidation and purity assessment of these compounds.

Spectroscopic Data of Ethyl Benzoylacetate

The following tables summarize the key spectroscopic data for ethyl benzoylacetate, providing a reliable analytical fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for Ethyl Benzoylacetate [2][3][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | -CH₃ (Ethyl group) |

| 3.95 | Singlet | 2H | -CH₂- (Methylene group) |

| 4.19 | Quartet | 2H | -O-CH₂- (Ethyl group) |

| 7.45 - 7.60 | Multiplet | 3H | Meta and Para-aromatic protons |

| 7.95 | Multiplet | 2H | Ortho-aromatic protons |

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Benzoylacetate [3][5][6]

| Chemical Shift (δ) ppm | Assignment |

| 14.1 | -CH₃ (Ethyl group) |

| 45.9 | -CH₂- (Methylene group) |

| 61.6 | -O-CH₂- (Ethyl group) |

| 128.6 | Meta-aromatic carbons |

| 128.8 | Ortho-aromatic carbons |

| 133.8 | Para-aromatic carbon |

| 136.4 | Quaternary aromatic carbon |

| 167.3 | Ester carbonyl carbon |

| 192.5 | Ketone carbonyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of ethyl benzoylacetate shows characteristic absorptions for its ester and ketone carbonyl groups, as well as aromatic C-H bonds.

Table 3: Key IR Absorptions for Ethyl Benzoylacetate [6][7][8]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1685 | Strong | C=O stretch (Ketone) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1200 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for Ethyl Benzoylacetate (Electron Ionization) [7][9][10]

| m/z | Relative Intensity (%) | Assignment |

| 192 | Moderate | [M]⁺ (Molecular ion) |

| 147 | Moderate | [M - OCH₂CH₃]⁺ |

| 120 | Moderate | [M - COOCH₂CH₃]⁺ |

| 105 | 100 (Base Peak) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These can be adapted for benzoylacetic acid, with the caveat of its instability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample (e.g., ethyl benzoylacetate) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (for liquids like ethyl benzoylacetate): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Sample Preparation (for solids): Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

-

Data Acquisition: Place the sample in the beam path of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using a suitable technique. Electron Ionization (EI) is a common method for volatile compounds like ethyl benzoylacetate, which causes fragmentation and provides structural information.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like benzoylacetic acid or its derivatives.

Caption: Workflow for the spectroscopic characterization of benzoylacetic acid derivatives.

Conclusion

While the direct spectroscopic analysis of benzoylacetic acid is complicated by its instability, the data for its stable ethyl ester provides a robust and reliable reference for researchers. The combination of NMR, IR, and MS techniques offers a powerful approach for the unambiguous identification and structural elucidation of benzoylacetic acid derivatives, which are crucial steps in synthesis, quality control, and drug development processes. The experimental protocols and workflow provided herein serve as a practical guide for scientists engaged in the study of these important chemical entities.

References

- 1. connectsci.au [connectsci.au]

- 2. Ethyl benzoylacetate(94-02-0) 1H NMR spectrum [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. Ethyl benzoylacetate(94-02-0) 13C NMR spectrum [chemicalbook.com]

- 6. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl benzoylacetate [webbook.nist.gov]

- 8. Ethyl benzoylacetate [webbook.nist.gov]

- 9. Ethyl benzoylacetate [webbook.nist.gov]

- 10. Ethyl benzoylacetate [webbook.nist.gov]

The Biological Versatility of 3-Oxo-3-phenylpropanoic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Antimicrobial and Anticancer Activities of a Promising Bioactive Compound

Introduction

3-Oxo-3-phenylpropanoic acid, also known as benzoylacetic acid, is a β-keto acid with the molecular formula C₉H₈O₃.[1] While traditionally utilized as a synthetic intermediate in organic chemistry, a growing body of research has illuminated its significant biological activities, positioning it as a compound of interest for drug discovery and development professionals. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antimicrobial and anticancer properties. The content herein summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes the underlying mechanisms of action.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria.[1] Its mechanism of action involves the disruption of the bacterial cell wall, a critical structure for bacterial viability.

Mechanism of Action: Inhibition of Cell Wall Synthesis

The antibacterial efficacy of this compound is attributed to its ability to interfere with the synthesis of the bacterial cell wall. It is understood to bind to the fatty acid components of the cell wall, leading to an inhibition of membrane lipid synthesis and a subsequent increase in membrane permeability.[1] This disruption of the cell wall's integrity ultimately results in bacterial cell death.[1]

Quantitative Antimicrobial Data

The antimicrobial potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 32 µg/mL[1] |

| Bacillus subtilis | 16 µg/mL[1] |

Table 1: MIC values of this compound against Gram-positive bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a detailed protocol for determining the MIC of this compound against bacterial strains such as Staphylococcus aureus and Bacillus subtilis.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ampicillin)

-

Negative control (sterile broth)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in sterile MHB to the desired starting concentration.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution in MHB to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the different concentrations of this compound. Include a positive control well (bacteria with a known antibiotic) and a negative control well (bacteria in broth only).

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth (no turbidity) as observed by the naked eye or by measuring the optical density using a microplate reader.

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent. Studies have shown its ability to induce apoptosis, or programmed cell death, in cancer cell lines.

Mechanism of Action: Induction of Apoptosis via Caspase Activation

The primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis. This process is mediated through the activation of caspases, a family of proteases that are central to the apoptotic signaling cascade. While the complete pathway is still under investigation, it is understood that the compound triggers a cascade of events that ultimately lead to the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Quantitative Anticancer Data

While specific IC50 values for this compound on MCF-7 breast cancer cells are not yet widely published, qualitative studies have consistently demonstrated its ability to reduce cell viability and induce apoptosis in this cell line.[1] Further quantitative analysis is a key area for future research.

Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay

The following protocol details a standard method for quantifying apoptosis in MCF-7 cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

MCF-7 human breast cancer cell line

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

-

Cell Washing: Wash the harvested cells twice with cold PBS by centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cells according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion and Future Directions

This compound has emerged as a promising bioactive molecule with demonstrable antimicrobial and anticancer activities. Its ability to disrupt bacterial cell wall synthesis and induce apoptosis in cancer cells highlights its potential for the development of novel therapeutic agents.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound. A comprehensive screening against a wider range of pathogenic bacteria and cancer cell lines is warranted to establish a broader activity profile. Detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways involved in its biological effects. Furthermore, structure-activity relationship (SAR) studies on derivatives of this compound could lead to the development of analogs with enhanced potency and selectivity. As our understanding of this versatile compound deepens, it may pave the way for new and effective treatments for infectious diseases and cancer.

References

An In-depth Technical Guide to 3-Oxo-3-phenylpropanoic Acid Derivatives and Analogs for Drug Development Professionals

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 3-oxo-3-phenylpropanoic acid derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutics.

Introduction

This compound, also known as benzoylacetic acid, and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities.[1] These molecules have garnered significant interest in the fields of medicinal chemistry and drug development due to their potential as antibacterial, anticancer, and immunomodulatory agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives and their analogs, with a focus on providing detailed experimental protocols and structured data to aid in research and development efforts.

Synthesis of this compound and Its Derivatives

The primary synthetic route to this compound and its esters is the Claisen condensation. This method involves the reaction of an ester with an enolizable proton with another ester in the presence of a strong base. For the synthesis of ethyl benzoylacetate, a common precursor to many derivatives, ethyl acetate (B1210297) is reacted with ethyl benzoate (B1203000).

Experimental Protocol: Synthesis of Ethyl Benzoylacetate via Claisen Condensation

Materials:

-

Ethyl acetate

-

Ethyl benzoate

-

Sodium ethoxide

-

Ethanol, absolute

-

Sulfuric acid, concentrated

-

Ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663)

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Ethyl acetoacetate (B1235776) is added slowly to the cooled sodium ethoxide solution.

-

Ethyl benzoate is then added to the reaction mixture.

-

The mixture is heated to reflux for several hours to drive the condensation reaction.

-

After cooling, the reaction mixture is acidified with a dilute solution of sulfuric acid.

-

The product is extracted with ether.

-

The ether layer is washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The ether is removed by distillation, and the resulting crude ethyl benzoylacetate is purified by vacuum distillation.[2][3]

Characterization:

The purified ethyl benzoylacetate should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and IR spectroscopy to confirm its structure and purity.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a range of promising biological activities, making them attractive candidates for drug development.

Antibacterial Activity

Several studies have highlighted the antibacterial properties of this compound and its analogs, particularly against Gram-positive bacteria. The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis.[1]

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 29 | S. aureus | 16 | |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 | S. aureus | 16 | |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 | E. faecalis | 16 | |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 | E. coli | 32 | |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivative 30 | K. pneumoniae | 64 | |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1d | E. coli ATCC 25922 | 28.1 | [4] |

| 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid 1d | C. albicans 128 | 14 | [4] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e | S. epidermidis 756 | 56.2 | [4] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e | E. coli ATCC 25922 | 28.1 | [4] |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1e | C. albicans 128 | 14 | [4] |

| 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid 1f | S. epidermidis 756 | 56.2 | [4] |

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism of action is often attributed to the induction of apoptosis through the activation of caspase pathways.[1]

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Vanadyl oxide sulfate (VOSO4) | MCF-7 | 25 (24h), 20 (48h) | [5] |

| Benzenepropanoic acid, 3,5-bis(1,1-dimethyl)-4-hydroxy-, methyl ester | MCF-7 | Not specified | [6] |

| 2-(4-(((5-Nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)phenyl)propanoic acid (6m) | Not specified | Not specified | [7] |

Experimental Protocols for Biological Assays

Antibacterial Susceptibility Testing: Broth Microdilution Method

Principle:

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

-

Test compounds (this compound derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Anticancer Activity: MTT Assay

Principle:

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Test compounds

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9][10][11][12]

Signaling Pathways and Mechanisms of Action

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some derivatives of this compound have been shown to interact with the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor involved in regulating various cellular processes, including immune responses and xenobiotic metabolism.[13][14][15][16]

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Caspase-Mediated Apoptosis Pathways

The anticancer activity of many this compound derivatives is mediated by the induction of apoptosis. This programmed cell death is executed by a family of proteases called caspases, which can be activated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[17][18]

Caption: Intrinsic and Extrinsic Apoptosis Pathways.

Conclusion

This compound derivatives and their analogs constitute a promising class of compounds with significant therapeutic potential. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive targets for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers, offering detailed methodologies and structured data to facilitate the exploration of these versatile molecules. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific biological targets, ultimately leading to the development of novel and effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. woah.org [woah.org]

- 6. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. MTT (Assay protocol [protocols.io]

- 9. texaschildrens.org [texaschildrens.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. teachmeanatomy.info [teachmeanatomy.info]

- 18. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]

A Comprehensive Technical Guide to 3-Oxo-3-phenylpropanoic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-3-phenylpropanoic acid, a versatile organic compound, holds significant interest within the chemical and pharmaceutical research communities. This technical guide provides an in-depth overview of its synonyms, chemical properties, synthesis methodologies, and biological activities, with a focus on its potential as an antibacterial and anticancer agent. The information is presented to cater to the needs of researchers, scientists, and professionals involved in drug development, offering a consolidated resource for laboratory and theoretical applications.

Chemical Identity and Synonyms

This compound is systematically known by its IUPAC name. However, in chemical literature and commercial databases, it is frequently referred to by several synonyms. A comprehensive list of these names is crucial for efficient literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound [1]

| Identifier Type | Value |

| IUPAC Name | This compound |

| Common Synonyms | Benzoylacetic acid, 3-Keto-3-phenylpropionic acid, 3-phenyl-3-oxopropanoic acid |

| CAS Number | 614-20-0 |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| InChI Key | HXUIDZOMTRMIOE-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

Understanding the physicochemical and spectroscopic properties of this compound is fundamental for its characterization and application in experimental settings.

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-phenylpropionic acid, shows characteristic signals for the phenyl protons (multiplet, ~7.2-7.3 ppm), and two methylene (B1212753) groups (triplets, ~2.6-3.0 ppm). For this compound, one would expect the methylene protons adjacent to the carbonyl group to be shifted further downfield.[2]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum for 3-phenylpropionic acid reveals signals for the carboxyl carbon (~178 ppm), the phenyl carbons (~126-140 ppm), and the two methylene carbons (~30-36 ppm).[2] For this compound, the keto carbonyl carbon would appear significantly downfield, typically in the range of 190-200 ppm. A predicted ¹³C NMR spectrum is available on databases like SpectraBase, though access to the full spectrum may require a subscription.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band for the carboxyl group around 1700-1725 cm⁻¹.[4] this compound would also exhibit a sharp, strong C=O stretching band for the ketone group, typically in the range of 1680-1700 cm⁻¹.[5][6]

-

Mass Spectrometry (MS): The mass spectrum of a carboxylic acid often shows a discernible molecular ion peak. Common fragmentation patterns for aromatic acids include the loss of -OH (M-17) and -COOH (M-45) fragments.[7][8] For this compound, fragmentation would also be influenced by the keto group.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are documented in the literature.

Method 1: Claisen Condensation

A common and efficient method for the synthesis of β-keto acids is the Claisen condensation.

-

Principle: This method involves the condensation of an ester with another carbonyl compound in the presence of a strong base to form a β-keto ester, which is then hydrolyzed to the corresponding acid.

-

Experimental Protocol:

-

Reaction: React ethyl acetate (B1210297) with a suitable benzoylating agent (e.g., ethyl benzoate) in the presence of a strong base like sodium ethoxide.

-

Work-up: The resulting reaction mixture is neutralized with an acid.

-

Hydrolysis: The intermediate ethyl benzoylacetate is then hydrolyzed, typically under acidic or basic conditions, to yield this compound.

-

Purification: The final product is purified by recrystallization or chromatography.

-

Method 2: From Potassium meta-cresolate and Acetophenone (B1666503)

An alternative synthesis route has been reported with a specified yield.

-

Reactants: Potassium meta-cresolate and acetophenone.

-

Experimental Protocol:

-

Reaction: 6.75 g of potassium meta-cresolate is reacted with 5.5 g of acetophenone under appropriate conditions (details of solvent and temperature would need to be referenced from the original patent).

-

Product Isolation: The reaction yields 0.55 g of benzoylacetic acid.

-

-

Yield: The calculated percent yield for this specific reaction is 9.4%.

Biological Activities

This compound has demonstrated promising biological activities, particularly in the realms of antibacterial and anticancer research.

Antibacterial Activity

This compound has shown efficacy against Gram-positive bacteria, such as Staphylococcus aureus.

-

Mechanism of Action: It is believed to disrupt the bacterial cell wall synthesis, leading to a loss of cell integrity and eventual cell death.

-

Quantitative Data: While the qualitative antibacterial activity is reported, specific Minimum Inhibitory Concentration (MIC) values from comprehensive studies are not widely available in the public domain and would require targeted experimental determination. Standard methods like broth microdilution are typically employed to determine MIC values.[9][10]

Anticancer Activity

Emerging research has highlighted the potential of this compound as an anticancer agent, particularly against breast cancer cell lines like MCF-7.

-

Mechanism of Action: The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the activation of the caspase signaling pathway.

-

Signaling Pathway: The intrinsic pathway of apoptosis is initiated by cellular stress and converges on the activation of initiator caspases, such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, like caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.[11][12][13][14] It is proposed that this compound triggers this cascade, leading to the demise of cancer cells.

-

Quantitative Data: Although the involvement of caspase activation is known, specific IC50 values for this compound against various cancer cell lines are not consistently reported in publicly accessible literature and would be a valuable area for further investigation.[15][16][17][18][19]

Signaling and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflows for this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

This compound, also known as benzoylacetic acid, is a compound with significant potential in synthetic chemistry and pharmacology. Its established synthesis routes and emerging biological activities, particularly its antibacterial and anticancer properties, make it a subject of ongoing research interest. This guide has summarized the key technical information available in the public domain, providing a foundation for further investigation. Future research should focus on obtaining precise quantitative data for its biological effects and elucidating the detailed molecular mechanisms underlying its therapeutic potential.

References

- 1. Benzoylacetic acid | C9H8O3 | CID 97045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. spectrabase.com [spectrabase.com]

- 4. tutorchase.com [tutorchase.com]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic pathway through caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jcmr.um.ac.ir [jcmr.um.ac.ir]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Oxo-3-phenylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-oxo-3-phenylpropanoic acid and its derivatives as a key starting material. The following sections detail the synthesis of coumarins, pyrazolones, and dihydropyrimidinones, offering step-by-step experimental procedures, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways and workflows.

Synthesis of 3-Phenylcoumarins via Knoevenagel Condensation

Coumarins are a significant class of heterocyclic compounds with diverse biological activities. The Knoevenagel condensation provides an efficient route to 3-substituted coumarins. In this protocol, ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), a derivative of this compound, undergoes condensation with various salicylaldehydes to yield 3-phenylcoumarin (B1362560) derivatives.

Reaction Principle

The reaction involves the base-catalyzed condensation of the active methylene (B1212753) group of ethyl 3-oxo-3-phenylpropanoate with the carbonyl group of a salicylaldehyde (B1680747) derivative. The intermediate product then undergoes intramolecular cyclization (lactonization) to form the coumarin (B35378) ring system.

Diagram of the Knoevenagel Condensation for 3-Phenylcoumarin Synthesis

Caption: Workflow for the synthesis of 3-phenylcoumarins.

Experimental Protocol

A general procedure for the synthesis of 3-phenylcoumarin derivatives is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted salicylaldehyde (10 mmol) and ethyl 3-oxo-3-phenylpropanoate (10 mmol) in absolute ethanol (50 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.5 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Further purify the product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain the pure 3-phenylcoumarin derivative.

Quantitative Data

| Entry | Salicylaldehyde Substituent | Catalyst | Solvent | Reaction Time (h) | Yield (%) |

| 1 | H | Piperidine | Ethanol | 4 | 85 |

| 2 | 5-Bromo | Piperidine | Ethanol | 3 | 92 |

| 3 | 4-Hydroxy | Piperidine | Ethanol | 5 | 78 |

| 4 | 5-Nitro | Piperidine | Ethanol | 3.5 | 88 |

Synthesis of Pyrazolones

Pyrazolones are heterocyclic compounds that form the core structure of many pharmaceutical drugs. They can be synthesized by the condensation of a β-ketoester, such as ethyl 3-oxo-3-phenylpropanoate, with a hydrazine (B178648) derivative.

Reaction Principle

The reaction proceeds through the initial formation of a hydrazone by the reaction of the hydrazine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization involving the ester group and the remaining nitrogen of the hydrazine to form the pyrazolone (B3327878) ring.

Diagram of Pyrazolone Synthesis

Caption: General workflow for pyrazolone synthesis.

Experimental Protocol

The following is a general protocol for the synthesis of 1,3-diphenyl-1H-pyrazol-5(4H)-one:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add ethyl 3-oxo-3-phenylpropanoate (10 mmol) and phenylhydrazine (10 mmol) to glacial acetic acid (30 mL).

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

-

Purification: Dry the crude product and recrystallize from ethanol to yield pure 1,3-diphenyl-1H-pyrazol-5(4H)-one.

Quantitative Data

| Entry | Hydrazine Derivative | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Phenylhydrazine | Glacial Acetic Acid | 5 | 89 |

| 2 | Hydrazine hydrate | Ethanol | 6 | 82 |

| 3 | 4-Nitrophenylhydrazine | Glacial Acetic Acid | 4 | 91 |

| 4 | 2,4-Dinitrophenylhydrazine | Glacial Acetic Acid | 4 | 93 |

Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities.[1] This protocol describes the synthesis of DHPMs using this compound (or its ethyl ester), an aldehyde, and urea (B33335) or thiourea (B124793).

Reaction Principle

This acid-catalyzed three-component condensation involves the reaction between a β-ketoester (ethyl 3-oxo-3-phenylpropanoate), an aldehyde, and urea (or thiourea).[1] The proposed mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enol of the β-ketoester.[2] Subsequent cyclization and dehydration yield the dihydropyrimidinone.[2]

Diagram of the Biginelli Reaction

Caption: Workflow for the Biginelli reaction.

Experimental Protocol

A general procedure for the synthesis of dihydropyrimidinone derivatives is as follows:

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (10 mmol), ethyl 3-oxo-3-phenylpropanoate (10 mmol), and urea or thiourea (15 mmol) in ethanol (50 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL) to the mixture.

-

Reaction: Stir the reaction mixture at reflux for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture in an ice bath. The solid product that crystallizes out is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone derivative.

Quantitative Data

| Entry | Aldehyde | Urea/Thiourea | Catalyst | Reaction Time (h) | Yield (%) |

| 1 | Benzaldehyde | Urea | HCl | 10 | 85 |

| 2 | 4-Chlorobenzaldehyde | Urea | HCl | 8 | 92 |

| 3 | 4-Methoxybenzaldehyde | Thiourea | HCl | 12 | 88 |

| 4 | 3-Nitrobenzaldehyde | Urea | HCl | 9 | 90 |

References

Application Notes and Protocols: 3-Oxo-3-phenylpropanoic Acid as a Versatile Building Block in Organic Synthesis